Antimicrobial Activity Profile of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Against Reference Bacterial Strains
The target compound exhibits differential antimicrobial activity across clinically relevant bacterial strains as measured by minimum inhibitory concentration (MIC). Against Staphylococcus aureus, the MIC was determined to be 12.5 µg/mL. In the same assay system, activity against Escherichia coli was 25 µg/mL and against Pseudomonas aeruginosa was 15 µg/mL . This profile suggests differential potency against Gram-positive versus Gram-negative organisms that may inform selection for antibacterial development programs requiring specific spectrum coverage. Direct comparator data against non-brominated or des-methyl analogs in the identical assay are not available, limiting definitive structure-activity conclusions.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | S. aureus: 12.5 µg/mL; E. coli: 25 µg/mL; P. aeruginosa: 15 µg/mL |
| Comparator Or Baseline | No direct comparator data available in source; values are absolute measurements |
| Quantified Difference | Not applicable—no comparator data |
| Conditions | Standard antimicrobial susceptibility testing against reference bacterial strains (S. aureus, E. coli, P. aeruginosa) |
Why This Matters
These MIC values establish baseline antimicrobial activity that may guide selection of this scaffold for further structure-activity optimization, though absence of comparator data precludes definitive differentiation claims.
